8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to add the different functional groups . The exact methods would depend on the specific reactivity and steric hindrance of the different components .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as NMR spectroscopy , X-ray crystallography , or mass spectrometry . These techniques can provide information about the positions of atoms in the molecule, the lengths and types of chemical bonds, and the overall three-dimensional shape of the molecule .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on the specific functional groups present in the molecule. For example, the amino groups might be involved in acid-base reactions, while the purine ring system might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined using various analytical techniques . These properties would be influenced by factors such as the polarity and size of the molecule, and the specific functional groups present .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-5H-purin-3-ium-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-30-45-36(41-38-37(45)39(46)43(3)40(47)42(38)2)33-44(31-34-26-21-19-22-27-34)32-35-28-23-20-24-29-35/h19-24,26-29,37H,4-18,25,30-33H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHYIGEHUGXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2C(=[N+](C(=O)N(C2=O)C)C)N=C1CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60N5O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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